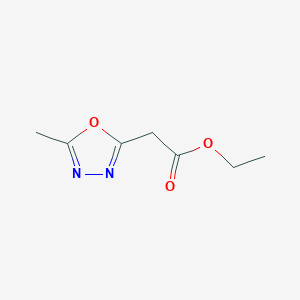

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Overview

Description

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is a heterocyclic compound containing an oxadiazole ring

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have shown promising results as anticancer agents .

Mode of Action

Oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors, indicating that they interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

Oxadiazoles have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Pharmacokinetics

In silico results of some oxadiazole derivatives indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Oxadiazoles have been evaluated for their anticancer activity, with some compounds showing significant inhibitory activity .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate has been found to exhibit significant acetylcholinesterase inhibitory activity . It interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can influence the biochemical reactions involving acetylcholinesterase, an enzyme that plays a key role in neural signal transmission .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on acetylcholinesterase . By inhibiting this enzyme, it can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, particularly acetylcholinesterase . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate typically involves the cyclization of hydrazide derivatives with carbon disulfide under basic conditions. For instance, hydrazide analogs can be refluxed with carbon disulfide in ethanol in the presence of potassium hydroxide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: Another isomer with similar biological activities.

1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties.

1,2,5-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.

Uniqueness

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is unique due to its specific substitution pattern on the oxadiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other oxadiazole isomers.

Biological Activity

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in treating various diseases, particularly neurodegenerative disorders.

1. Overview of this compound

This compound features a five-membered oxadiazole ring that contributes to its unique chemical properties. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms in the heterocyclic structure. This compound is primarily utilized in research settings focused on drug development and medicinal chemistry.

2. Biological Activities

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety exhibit significant biological activities. Notably:

- Neuroprotective Effects : this compound has shown potential in modulating tau-mediated pathways involved in neurodegeneration. This suggests possible applications in treating conditions like Alzheimer's disease and progressive supranuclear palsy .

- Anticancer Properties : Similar oxadiazole derivatives have been reported to exhibit anticancer activities. For example, studies on related compounds indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The precise mechanism of action for this compound remains largely undefined due to limited research. However, several potential mechanisms can be inferred from studies on similar compounds:

- Enzyme Interaction : Oxadiazoles are known to interact with various enzymes and cofactors, potentially inhibiting or activating specific biochemical pathways.

- Cell Signaling Modulation : These compounds may influence cell signaling pathways and gene expression, contributing to their therapeutic effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities of Related Oxadiazole Compounds

Case Study: Neurodegenerative Disease Models

In a study investigating the effects of oxadiazole derivatives on neurodegenerative disease models:

- Methodology : The compounds were administered to Wistar rats with induced neurodegeneration.

- Findings : Significant reductions in tau phosphorylation were observed alongside improvements in cognitive function as measured by behavioral tests.

5. Conclusion

This compound shows promise as a therapeutic agent due to its potential neuroprotective and anticancer properties. While further research is necessary to elucidate its mechanisms of action and optimize its efficacy, preliminary findings suggest that it could play a role in treating neurodegenerative diseases and possibly other conditions related to cellular dysfunction.

Properties

IUPAC Name |

ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUCWBAGCQOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-96-1 | |

| Record name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.